2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the class of cyclooctane derivatives. This compound features a bicyclic structure with a carbonitrile functional group and an amino substituent, making it of interest in medicinal chemistry and organic synthesis. Its unique structural characteristics contribute to its potential biological activity and utility in various chemical applications.
This compound is classified under heterocycles due to the presence of nitrogen in its ring structure. It can also be categorized as a pyridine derivative because of its structural similarity to pyridine, which is a six-membered aromatic ring containing nitrogen.
The synthesis of 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can be achieved through several methodologies:
The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time. For instance, reactions may be conducted under solvent-free conditions or in aqueous micellar environments to promote higher yields and selectivity .
The molecular structure of 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile features:
The molecular formula for this compound is , indicating a total of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. The molecular weight is approximately 186.25 g/mol.
The compound can participate in various chemical reactions including:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while minimizing side reactions. For example, using Lewis acids or bases can promote desired reactivity patterns .
The mechanism of action for 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile primarily involves its interaction with biological targets such as receptors or enzymes. The presence of the amino group enhances its ability to form hydrogen bonds with target biomolecules.
Studies have suggested that compounds similar to this one may exhibit agonistic activity towards cannabinoid receptors or other neurotransmitter systems . This interaction could lead to various physiological effects depending on the specific receptor involved.
Relevant analyses such as spectral data (NMR, IR) provide insights into its structural characteristics and confirm the presence of functional groups .
2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has potential applications in:
The fusion of a pyridine ring with an eight-membered alicyclic system creates a structurally distinctive bicyclic framework that occupies a unique chemical space in medicinal chemistry. The saturated cyclooctane component introduces significant conformational flexibility due to the presence of multiple methylene groups (CH₂)₆, allowing the molecule to adopt various puckered conformations that can optimize binding interactions with biological targets. This flexibility is evidenced by crystallographic studies showing that the central (CH₂)₆ moieties adopt conformations where all atoms are displaced to the same side of the ring plane, with C-C-C bond angles significantly wider (averaging ~120°) than the standard tetrahedral angle (109.5°) [3]. This ring strain creates unique three-dimensional profiles not achievable with smaller or rigid frameworks.
The electronic complementarity provided by the pyridine nitrogen, amino group at C2, and cyano group at C3 creates a sophisticated hydrogen-bonding network. The amino group serves as a hydrogen bond donor, while the pyridine nitrogen and cyano group function as acceptors. This arrangement enables diverse binding modes with biological targets, particularly protein kinases where hinge region interactions are critical. The molecular formula C₁₂H₁₅N₃ and hydrogen bonding profile (3 acceptors, 1 donor) facilitate interactions with polar residues in enzyme active sites . This is further evidenced by the compound's calculated polar surface area (PSA) of approximately 50-60 Ų, which falls within the optimal range for cell permeability and oral bioavailability—a crucial consideration in drug development [4].
Table 1: Structural Parameters of Homologous Fused Ring Systems
Ring Size | Homologue Example | CH₂ Groups | Avg. C-C-C Angle | Conformational Stability | Molecular Formula |
---|---|---|---|---|---|
6-membered | 5,6,7,8-Tetrahydroquinoline | 4 | ~112° | High (chair conformation) | C₁₅H₁₄N₂OS |
7-membered | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine | 5 | ~116° | Moderate | C₁₆H₁₆N₂OS |
8-membered | 5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine | 6 | ~120° | Lower (multiple puckered conformers) | C₁₇H₁₈N₂OS |
Data derived from crystallographic analysis of homologous series [3] reveals that increasing ring size from six to eight atoms systematically increases bond angles and reduces conformational stability. The eight-membered ring system exhibits the widest angles and greatest flexibility, enabling unique binding geometries inaccessible to smaller ring systems. However, this flexibility comes with synthetic challenges due to increased ring strain and conformational diversity during crystallization [3].
The steric bulk of the eight-membered ring creates a well-defined hydrophobic domain adjacent to the polar pyridine core. This amphiphilic character enhances membrane penetration while maintaining aqueous solubility—a delicate balance crucial for pharmacokinetic optimization. The calculated logP value of 3.1 (XLogP3) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in central nervous system targets . The cyclooctane fusion thus represents a strategic compromise between the excessive rigidity of smaller fused systems and the entropic penalties associated with larger, more flexible ring systems.
The 2-amino-3-cyanopyridine moiety serves as a privileged scaffold in medicinal chemistry, functioning as a versatile bioisostere for various heterocyclic systems. In c-Met kinase inhibitor development, this core has demonstrated remarkable adaptability through systematic linker modification, where oxygen, sulfur, and amine-based linkers have been explored to optimize binding kinetics and selectivity profiles [5]. Molecular docking studies reveal that the 2-amino group forms crucial dual hydrogen bonds with the kinase hinge region residues Met1160 and Pro1158, mimicking the binding mode of established inhibitors like crizotinib. The cyano group at C3 contributes to both electronic properties and binding affinity through dipole interactions and steric complementarity within the hydrophobic pocket [5].
The bioisosteric potential extends beyond linker modifications to include core ring expansion. The eight-membered cyclooctane-fused variant offers distinct advantages over smaller analogues: (1) Enhanced projection of aromatic substituents into deep hydrophobic pockets due to the ring's spatial geometry; (2) Reduced planarity that decreases off-target interactions with anti-target kinases; (3) Improved solubility profiles compared to fully aromatic systems, evidenced by calculated water solubility (LogSw) values approximately -4.66 for derivatives [4]. These properties make it particularly valuable in overcoming drug resistance mechanisms, as demonstrated by derivatives overcoming gefitinib-resistance in c-Met-addicted cancer cell lines (IC₅₀ 0.19-0.71 μM) [5].
Table 2: Key Properties of 2-Amino-3-cyanopyridine Derivatives
Property | Core Compound (C₁₂H₁₅N₃) | 4-(Dimethylamino)phenyl Derivative (C₂₀H₂₄N₄) | 4-(Trifluoromethoxy)phenyl Derivative (C₁₉H₁₈F₃N₃O) | Significance |
---|---|---|---|---|
Molecular Weight | 201.27 g/mol | 320.44 g/mol | 361.37 g/mol | Impacts rule-of-five compliance |
logP | 3.1 | 4.572 | ~4.2 (estimated) | Membrane permeability |
Hydrogen Bond Acceptors | 3 | 4 | 4 | Solubility and target interactions |
Hydrogen Bond Donors | 1 | 2 | 2 | Solubility and target interactions |
Polar Surface Area | ~50 Ų | 50.893 Ų | ~55 Ų | Cell permeability |
Rotatable Bonds | 0 | 3 | 3 | Conformational flexibility |
Data compiled from chemical databases and research publications [2] [4] demonstrates how aromatic substitutions at C4 significantly alter physicochemical parameters while maintaining the core hydrogen-bonding capacity essential for target engagement. The dimethylamino derivative's increased logP enhances CNS penetration, while the trifluoromethoxy analogue offers metabolic stability advantages [2] [4].
The scaffold morphing capability of this core is evidenced in its application across diverse therapeutic areas. Screening libraries containing derivatives like 2-amino-4-[4-(dimethylamino)phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-3-yl cyanide (ChemDiv ID: 8005-3763) are being explored for infections, immune system disorders, and nervous system targets [4]. This versatility stems from the scaffold's ability to accommodate diverse substituents at C4 (aryl, heteroaryl, alkyl) while maintaining the essential hydrogen-bonding pharmacophore. The sulfur bioisostere variant (2-amino-3-benzylthiopyridine) has yielded particularly potent c-Met inhibitors (IC₅₀ = 7.7 nM), demonstrating the scaffold's responsiveness to strategic modification [5].
The synthetic chemistry of hexahydrocycloocta[b]pyridine derivatives has evolved significantly from early non-selective cyclization approaches to modern catalytic methods that precisely control functionality and stereochemistry. Initial routes relied on linear cyclization strategies using readily available cyclic diketones or amino acids as starting materials. These methods often suffered from harsh reaction conditions, poor regiocontrol, and limited functional group tolerance. For example, early synthesis of the core scaffold required multi-step sequences involving nitration, reduction, and cyclization under strongly acidic conditions, yielding the unsubstituted bicyclic system in low overall yields (typically <20%) [6].
A transformative advancement came with the development of masked synthon approaches for introducing the critical 2-amino-3-cyano functionality. The strategic use of protected intermediates like N,N'-dimethyl-1-[(2-nitropyridin-3-yl)sulfanyl]formamide enabled the controlled introduction of sulfur-based bioisosteres while preserving the amino and cyano groups from undesirable side reactions [5]. This methodology proved essential for creating analogs with C3 sulfur linkers that showed exceptional c-Met inhibition (IC₅₀ = 16.4 nM). The synthetic evolution is characterized by three key developments: (1) Transition from stoichiometric metal reduction (Zn/NH₄Cl) to catalytic hydrogenation for azide and nitro group reductions; (2) Implementation of palladium-catalyzed cross-coupling for direct C4 functionalization; (3) Development of microwave-assisted cyclization to improve yields of the strained eight-membered ring system [5] [6].
Table 3: Evolution of Synthetic Approaches to Functionalized Derivatives
Intermediate/Derivative | CAS Number | Molecular Formula | Molecular Weight | Synthetic Role | Modern Application |
---|---|---|---|---|---|
2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | 250278-92-3 | C₁₂H₁₃ClN₂ | 220.70 | Versatile electrophile for nucleophilic substitution | Palladium-catalyzed amination to install diverse amines at C2 |
2-Methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | Not specified | C₁₇H₁₈N₂OS | 298.41 | Crystallography model compound | Conformational analysis of saturated ring systems |
2-Amino-4-[4-(dimethylamino)phenyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-3-yl cyanide | Not specified | C₂₀H₂₄N₄ | 320.44 | Screening compound for drug discovery | Included in kinase-focused libraries for high-throughput screening |
Key intermediates enabling complex derivative synthesis [3] [4] [6]. The chloro derivative (CAS: 250278-92-3) serves as a pivotal intermediate for palladium-catalyzed cross-coupling, while the methoxy-thiophene variant facilitates crystallographic studies of ring conformation [3] [6].
Contemporary synthesis employs cascade cyclization approaches using bifunctional precursors that simultaneously form the pyridine ring and introduce the amino-cyano functionality. Modern routes typically begin with functionalized cyclooctanones that undergo Knoevenagel condensation with cyanoacetamide derivatives, followed by oxidative aromatization. This streamlined approach reduces step count and improves atom economy, with recent optimizations achieving yields >65% for the core structure [5]. The latest innovation involves transition metal catalysis for direct C-H functionalization of the saturated ring, enabling late-stage diversification without the need for pre-functionalized intermediates. This methodology has proven particularly valuable for creating targeted screening libraries with enhanced three-dimensional character, addressing the historical underrepresentation of sp³-rich scaffolds in medicinal chemistry collections [4] [5].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3